REACTION_CXSMILES
|
C(NC(=O)O)C1C=CC=CC=1.[O:12]1[C:17]2([CH2:21][CH2:20][NH:19][CH2:18]2)[O:16][CH2:15][CH2:14][CH2:13]1.[H][H]>CO.[Pd]>[O:12]1[C:17]2([CH2:21][CH2:20][NH:19][CH2:18]2)[O:16][CH2:15][CH2:14][CH2:13]1 |f:0.1|
|
Name
|
1,5-dioxa-8-azaspiro[5.4]decane benzyl carbamate
|
Quantity
|
2.09 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC(O)=O.O1CCCOC12CNCC2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The protecting group was removed
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCCOC12CNCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |